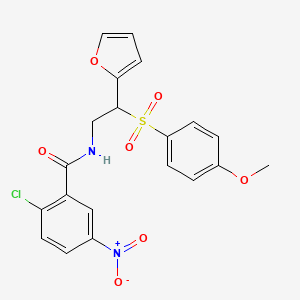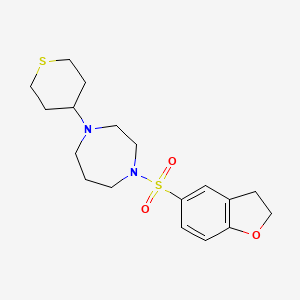
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane, commonly known as DBT or Dibenzothiazepine, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. DBT is a heterocyclic compound that belongs to the benzodiazepine family and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of DBT is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed throughout the brain and are involved in the regulation of neuronal excitability. DBT has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
DBT has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. It has also been shown to improve cognitive function and memory. DBT has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and serotonin, which are involved in the regulation of mood, anxiety, and cognitive function.
Advantages and Limitations for Lab Experiments
DBT has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. However, DBT has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DBT, including the development of more potent and selective GABA-A receptor modulators, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for DBT and to investigate its potential side effects and toxicity.
Synthesis Methods
DBT can be synthesized by the reaction of 2-aminothiophenol with 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by the reaction of the resulting intermediate with 1,4-diazepane. The final product is obtained after purification and isolation.
Scientific Research Applications
DBT has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. DBT has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and serotonin, which are involved in the regulation of mood, anxiety, and cognitive function.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-25(22,17-2-3-18-15(14-17)4-11-23-18)20-8-1-7-19(9-10-20)16-5-12-24-13-6-16/h2-3,14,16H,1,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLVUHUZJVXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

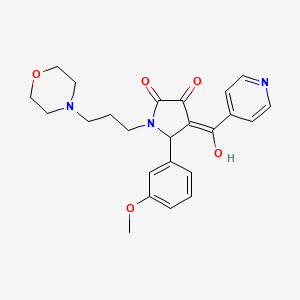
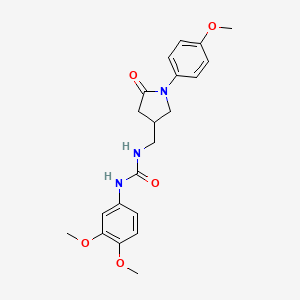
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2437035.png)
![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)

![2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2437043.png)

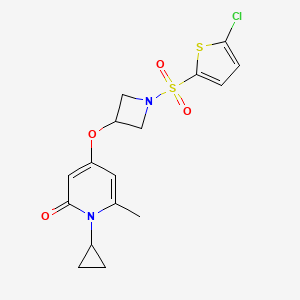
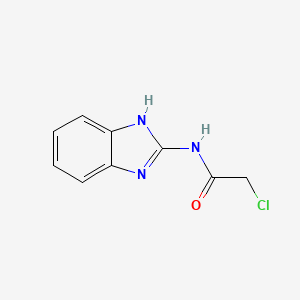
![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)

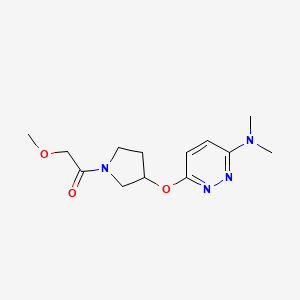
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)
